N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide is a chemical compound characterized by the presence of a thiophene ring substituted with cyano and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and dimethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13N3S/c1-7-8(2)14-10(9(7)5-11)12-6-13(3)4/h6H,1-4H3/b12-6+ |
InChI Key |
YVVFRWHFZXGSBV-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/N(C)C)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CN(C)C)C |
Origin of Product |
United States |
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